molecular formula C8H18N2O B2739392 Dimethyl[2-(morpholin-2-yl)ethyl]amine CAS No. 933752-37-5

Dimethyl[2-(morpholin-2-yl)ethyl]amine

Cat. No.: B2739392
CAS No.: 933752-37-5
M. Wt: 158.245
InChI Key: SCCKLZFUPCRHBV-UHFFFAOYSA-N
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Description

Dimethyl[2-(morpholin-2-yl)ethyl]amine is a tertiary amine featuring a morpholine ring substituted at the 2-position and linked via an ethyl group to a dimethylamine moiety. Morpholine derivatives are widely utilized in medicinal chemistry and materials science due to their balanced lipophilicity, hydrogen-bonding capacity, and conformational flexibility.

Properties

IUPAC Name

N,N-dimethyl-2-morpholin-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-10(2)5-3-8-7-9-4-6-11-8/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCKLZFUPCRHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1CNCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933752-37-5
Record name dimethyl[2-(morpholin-2-yl)ethyl]amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[2-(morpholin-2-yl)ethyl]amine typically involves the reaction of morpholine with dimethylamine in the presence of a suitable catalyst. One common method includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for scalability, and advanced purification techniques like chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl[2-(morpholin-2-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Dimethyl[2-(morpholin-2-yl)ethyl]amine is primarily recognized for its role as a building block in the synthesis of biologically active compounds. Its structural features allow for modifications that can lead to novel therapeutic agents.

Key Uses:

  • Synthesis of Drug Candidates : This compound is utilized in the development of inhibitors for various biological targets, including enzymes and receptors.
  • Potential Therapeutic Effects : Research indicates its potential in treating diseases such as cancer and neurological disorders, owing to its ability to modulate enzyme activity and influence cellular signaling pathways .
Application Description
Drug DevelopmentUsed as a precursor for synthesizing anti-cancer agents.
Enzyme InhibitionInvestigated for its role in inhibiting specific enzymes.
Receptor ModulationActs as a ligand for various receptors, influencing signaling.

Chemical Synthesis

In organic chemistry, this compound serves as an essential intermediate in the synthesis of complex molecules. Its ability to undergo various chemical reactions makes it versatile for developing new compounds.

Synthetic Routes:

  • Reaction with Morpholine : The compound can be synthesized through the reaction of morpholine with dimethylamine under specific conditions .
  • Catalytic Methods : Utilizing catalysts such as palladium on carbon enhances the efficiency of the synthesis process .

Biological Research

The compound has been employed in biological studies to understand its effects on cellular functions and interactions with biological macromolecules.

Case Studies:

  • Inhibition Studies : Research has shown that derivatives of this compound exhibit significant anti-proliferative activities against various tumor cell lines, suggesting its potential as an anti-cancer agent .
    • Cell Lines Tested : A375 (melanoma), D54 (glioblastoma), SET-2 (leukemia).
    • Results : Compounds demonstrated dose-dependent decreases in cell viability.
  • Mechanistic Insights : Studies indicate that this compound can inhibit key signaling pathways involved in tumorigenesis, such as PI3K and MAPK pathways. This inhibition is crucial for developing targeted therapies against cancers characterized by these activated pathways .

Industrial Applications

Beyond research, this compound finds applications in industrial settings, particularly in the production of specialty chemicals and materials.

Industrial Uses:

  • Production of Specialty Chemicals : Utilized as an intermediate in manufacturing surfactants and other chemical products.
  • Material Science : Its properties make it suitable for developing new materials with specific characteristics.

Mechanism of Action

The mechanism of action of Dimethyl[2-(morpholin-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can act as a ligand for certain receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Positional Isomers

2-(2,2-Dimethylmorpholin-4-yl)ethylamine (CAS 1156529-58-6)
  • Structure : Morpholine substituted at the 4-position with two methyl groups, linked to a methyl-ethylamine chain.
  • This substitution may also alter solubility and electronic properties due to increased electron-donating effects .
Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine (CAS 951903-69-8)
  • Structure : Combines a 4-morpholinyl group with a thiophene ring on the ethyl chain.
  • Key Differences : The thiophene introduces sulfur-based aromaticity, which could improve π-π stacking interactions in drug-receptor binding. The morpholine 4-position substitution may confer different hydrogen-bonding capabilities compared to the 2-substituted analog .

Amine Chain Modifications

2-(2-Pyridyloxy)ethyl(dimethyl)amine (CAS 29450-09-7)
  • Structure : Features a pyridyloxy group instead of morpholine, linked to dimethylamine via an ethyl chain.
  • Key Differences : The pyridine oxygen increases polarity and hydrogen-bond acceptor capacity. This compound’s higher polarity may improve aqueous solubility but reduce membrane permeability compared to morpholine-based analogs .
[2-(Dimethylamino)ethyl][2-(2-fluorophenyl)ethyl]amine
  • Structure : A fluorophenyl group replaces the morpholine ring.
  • Key Differences : The fluorine atom introduces electronegativity, enhancing metabolic stability and lipophilicity. This substitution is common in CNS-targeting drugs to optimize blood-brain barrier penetration .

Heterocyclic and Functional Group Variations

(2,2-Difluoroethyl)(furan-2-ylmethyl)amine (CAS 1178471-37-8)
  • Structure : Difluoroethyl and furan groups replace the morpholine and ethylamine chain.
  • Key Differences : The furan oxygen and fluorine atoms create a more electron-deficient system, possibly affecting coordination chemistry or binding to biological targets. The difluoroethyl group may improve thermal stability .
Tris{2-[4-(2-pyridyl)pyrimidin-2-yl-sulfanyl]ethyl}amine
  • Structure : Tripodal ligand with pyridine-pyrimidine arms and sulfur atoms.
  • Key Differences : The sulfur atoms and pyrimidine groups enable metal coordination, making this compound suitable for supramolecular chemistry applications. This contrasts with the parent compound’s simpler structure, which lacks such coordination sites .

Structural and Functional Implications

Electronic Effects

  • Morpholine 2- vs. In 4-substituted analogs (e.g., CAS 1156529-58-6), methyl groups may donate electron density, altering basicity .
  • Aromatic vs. Aliphatic Substituents : Thiophene (CAS 951903-69-8) and pyridine (CAS 29450-09-7) introduce aromatic π-systems, enhancing stacking interactions critical in drug design. Fluorophenyl groups (e.g., ) balance lipophilicity and metabolic resistance .

Physicochemical Properties

  • Solubility : Pyridyloxy and morpholine groups improve water solubility, while fluorophenyl and thiophene substituents increase hydrophobicity.
  • Steric Effects : Dimethylmorpholine (CAS 1156529-58-6) and tripodal ligands () exhibit higher steric bulk, reducing reactivity but enhancing selectivity in catalysis or binding .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Weight Key Functional Groups Inferred Properties
Dimethyl[2-(morpholin-2-yl)ethyl]amine 2-morpholinyl, dimethylamine ~174.24 Tertiary amine, morpholine Moderate solubility, ligand potential
2-(2,2-Dimethylmorpholin-4-yl)ethylamine 4-(dimethyl)morpholinyl, methylamine ~186.29 Sterically hindered amine Reduced reactivity, improved stability
Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine 4-morpholinyl, thiophene ~266.38 Thiophene, tertiary amine Enhanced π-π interactions, drug candidate
2-(2-Pyridyloxy)ethyl(dimethyl)amine Pyridyloxy, dimethylamine 166.22 Pyridine, ether linkage High polarity, hydrogen-bond acceptor

Research and Application Gaps

  • Pharmacological Data: Limited toxicity or efficacy data exist for this compound, unlike fluorophenyl analogs () with documented metabolic stability .
  • Synthetic Utility : The discontinued status () suggests challenges in synthesis or scalability, contrasting with readily available analogs like CAS 29450-09-7 .

Biological Activity

Dimethyl[2-(morpholin-2-yl)ethyl]amine, also known as morpholinoethyl dimethylamine, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields such as medicinal chemistry and drug development.

Chemical Structure and Properties

This compound has a molecular formula of C₈H₁₈N₂O and a molecular weight of 158.25 g/mol. The compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability of drugs. The presence of the dimethylamino group contributes to its basicity, making it an important candidate for various biological assays.

The biological activity of this compound can be attributed to several mechanisms:

  • Cholinergic Activity : The compound has been studied for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Inhibition of this enzyme can enhance cholinergic neurotransmission, potentially improving cognitive functions.
  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its structure allows it to interact with bacterial membranes, disrupting their integrity and leading to cell death.
  • Anticancer Potential : Preliminary studies suggest that the compound may possess antiproliferative properties against certain cancer cell lines. The mechanisms may involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

This compound has been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results demonstrate the compound's potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines:

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
U87 MG (Glioblastoma)25

These findings suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis and modulation of signaling pathways.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated significant improvement in memory retention tests compared to control groups, suggesting potential therapeutic benefits in neurodegenerative disorders.
  • Synergistic Antimicrobial Effects : Another case study explored the combination of this compound with standard antibiotics against resistant bacterial strains. The combination therapy showed enhanced efficacy, reducing MIC values by up to 50%, highlighting its potential in overcoming antibiotic resistance.

Q & A

Basic Research Question

  • Use fume hoods and PPE (nitrile gloves, lab coats, goggles) to minimize exposure.
  • Avoid inhalation/contact; follow GHS hazard codes H302, H312, H332 for acute toxicity .
  • Store in sealed containers under inert gas (N2/Ar) at 4°C to prevent degradation.
  • Emergency procedures: For spills, neutralize with sand, then dispose via hazardous waste protocols .

How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic sites (e.g., amine N-atom).
  • Simulate transition states for SN2 pathways; compare activation energies (ΔG‡) with experimental kinetics.
  • Validate using Hammett σ constants for substituent effects on reaction rates.

What strategies optimize crystal growth for X-ray diffraction studies of this amine?

Advanced Research Question

  • Use slow evaporation (pentane/EtOAc 1:3) to grow single crystals.
  • Add seeding crystals if nucleation is erratic.
  • For twinned crystals, apply SHELXL’s TWIN/BASF commands during refinement .
  • Target crystals >0.2 mm in size for high-resolution (<0.8 Å) data collection.

How does the morpholine ring’s electronic environment influence hydrogen-bonding networks in solid-state structures?

Advanced Research Question

  • Analyze XRD data for N–H⋯O/N interactions (typical d = 2.8–3.2 Å).
  • Compare Hirshfeld surfaces to quantify intermolecular contacts (e.g., O⋯H vs. C⋯H).
  • Morpholine’s electron-rich oxygen enhances hydrogen-bond acceptor capacity, stabilizing layered or helical packing motifs .

What methodologies resolve discrepancies in reported synthetic yields for morpholine-containing amines?

Advanced Research Question

  • Conduct Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, temperature).
  • Use LC-MS to track intermediates and identify yield-limiting steps.
  • Compare with literature protocols using identical reagents (e.g., ethanol vs. THF solvent effects) .
  • Report yields with error margins (±5%) from triplicate trials.

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